3-Methyl-alpha-(trifluoromethyl)pyridine-2-methanol

Medicinal Chemistry Physicochemical Properties Drug Design

3-Methyl-alpha-(trifluoromethyl)pyridine-2-methanol (IUPAC: 2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethanol; CAS: 2091531-55-2; MF: C8H8F3NO; MW: 191.15) is a fluorinated pyridine derivative functioning as a specialized building block in pharmaceutical and agrochemical R&D pipelines. As a secondary alcohol featuring both a trifluoromethyl (-CF₃) and a 3-methylpyridin-2-yl group, it serves as a versatile intermediate for introducing fluorine-containing pharmacophores or modulating physicochemical properties of lead candidates.

Molecular Formula C8H8F3NO
Molecular Weight 191.15 g/mol
Cat. No. B12285922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-alpha-(trifluoromethyl)pyridine-2-methanol
Molecular FormulaC8H8F3NO
Molecular Weight191.15 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)C(C(F)(F)F)O
InChIInChI=1S/C8H8F3NO/c1-5-3-2-4-12-6(5)7(13)8(9,10)11/h2-4,7,13H,1H3
InChIKeyNXMDTHFVXWOHBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-alpha-(trifluoromethyl)pyridine-2-methanol: Procurement-Critical Properties of a Pyridyl Trifluoromethyl Carbinol Building Block


3-Methyl-alpha-(trifluoromethyl)pyridine-2-methanol (IUPAC: 2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethanol; CAS: 2091531-55-2; MF: C8H8F3NO; MW: 191.15) is a fluorinated pyridine derivative functioning as a specialized building block in pharmaceutical and agrochemical R&D pipelines . As a secondary alcohol featuring both a trifluoromethyl (-CF₃) and a 3-methylpyridin-2-yl group, it serves as a versatile intermediate for introducing fluorine-containing pharmacophores or modulating physicochemical properties of lead candidates . Its procurement is typically by specialized CROs, medicinal chemistry labs, and agrochemical discovery teams requiring a specific substitution pattern not available in simpler, more common pyridyl carbinols.

Why 3-Methyl-alpha-(trifluoromethyl)pyridine-2-methanol Cannot Be Replaced by Other Trifluoromethyl Pyridine Methanols


While the class of trifluoromethyl pyridine methanols (TFPMs) is well-established in crop protection and drug discovery, the specific substitution pattern of 3-Methyl-alpha-(trifluoromethyl)pyridine-2-methanol confers unique steric and electronic properties that generic analogs cannot replicate . The combination of an α-trifluoromethyl group on the carbinol carbon and a 3-methyl group on the pyridine ring creates a distinct steric environment that influences the stereochemical outcome of subsequent reactions and modulates the pKa of the hydroxyl group . Unlike simpler analogs such as 2-(trifluoromethyl)pyridine-3-methanol (CAS 131747-57-4) or 6-(trifluoromethyl)pyridine-3-methanol (CAS 386704-04-7), which lack the 3-methyl substituent, this compound offers different reactivity in metal-catalyzed cross-couplings and altered lipophilicity that directly impacts biological target engagement . Substitution with a structurally related but differently substituted TFPM may lead to altered metabolic stability, off-target activity, or even synthetic failure in multi-step sequences that depend on precise steric control .

Quantitative Differentiation Evidence for 3-Methyl-alpha-(trifluoromethyl)pyridine-2-methanol vs. Closest Analogs


Increased Lipophilicity from 3-Methyl Substitution: cLogP Comparison vs. Non-Methylated Analogs

The presence of a 3-methyl group on the pyridine ring significantly increases the calculated partition coefficient (cLogP) relative to non-methylated trifluoromethyl pyridine methanols. This directly influences membrane permeability, oral bioavailability, and non-specific protein binding in drug discovery programs [1]. The target compound, with a cLogP of 1.70, is approximately 0.8 log units more lipophilic than 4-(trifluoromethyl)pyridine-2-methanol (CAS 131747-46-1), which lacks the methyl group [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Differentiation in Synthetic Utility: Selective Deoxygenation Reactivity Based on Pyridine Substitution

The position of the nitrogen atom relative to the carbinol group dictates whether a compound can undergo deoxygenation under mild, metal-free PPh₃/I₂/imidazole conditions. This reaction is successful for methanol derivatives substituted with a 2-pyridyl group, as the negative charge formed during the reaction can resonate to the nitrogen atom, a feature not possible with 3-pyridyl substituted analogs [1]. 3-Methyl-alpha-(trifluoromethyl)pyridine-2-methanol, with its 2-pyridyl carbinol structure, is thus a viable substrate for this useful deoxygenation protocol, whereas 3-pyridyl-substituted trifluoromethyl methanols would be unreactive [1].

Synthetic Methodology Organic Chemistry Building Blocks

Access to Novel Chemical Space via Asymmetric Radical-Radical Cross-Coupling

Trifluoromethyl ketones are privileged substrates in visible-light-driven asymmetric radical-radical cross-coupling reactions. The synthesis of 3-Methyl-alpha-(trifluoromethyl)pyridine-2-methanol can be achieved via the reduction of the corresponding trifluoromethyl ketone, which itself can be used in these photoredox reactions to generate highly enantioenriched 1,2-amino alcohols with up to 99% ee [1]. This is a key differentiator, as it positions the compound as a precursor to chiral building blocks with high stereochemical purity, a capability not inherent to non-ketone-derived analogs or those that cannot be readily converted to the ketone [1].

Asymmetric Catalysis Photoredox Chemistry Medicinal Chemistry

High-Value Procurement Scenarios for 3-Methyl-alpha-(trifluoromethyl)pyridine-2-methanol


Medicinal Chemistry: Lead Optimization Requiring Enhanced Membrane Permeability

In a drug discovery program where a lead series shows poor cellular activity due to low membrane permeability, 3-Methyl-alpha-(trifluoromethyl)pyridine-2-methanol serves as a strategic building block. Its cLogP of 1.70, which is approximately 0.8 log units higher than the non-methylated analog 4-(trifluoromethyl)pyridine-2-methanol, offers a predictable increase in lipophilicity [1]. Incorporating this moiety into a lead compound is a targeted approach to improve passive diffusion across cell membranes without resorting to extensive scaffold hopping, thus accelerating the lead optimization timeline.

Process Chemistry: Mild, Metal-Free Reduction of a Hindered Carbinol

During the scale-up of a complex synthetic intermediate containing acid-sensitive functional groups, a mild deoxygenation step is required. The 2-pyridyl substitution pattern of 3-Methyl-alpha-(trifluoromethyl)pyridine-2-methanol renders it susceptible to a PPh₃/I₂/imidazole-mediated deoxygenation protocol [2]. This method avoids harsh reagents and heavy metals, simplifying purification and reducing the environmental impact of the manufacturing process compared to using a non-reactive 3-pyridyl analog which would necessitate a different, potentially more problematic, synthetic route.

Early-Stage Discovery: Synthesis of Enantioenriched 1,2-Amino Alcohol Libraries

A medicinal chemistry team aiming to explore chiral chemical space can utilize the ketone precursor of 3-Methyl-alpha-(trifluoromethyl)pyridine-2-methanol in a photoredox-catalyzed asymmetric radical-radical cross-coupling. This powerful method enables the rapid, stereocontrolled construction of a library of 1,2-amino alcohols with enantiomeric excess up to 99% [3]. The procurement of this compound, or its oxidized ketone form, is therefore justified as a gateway to a unique set of stereochemically complex, fluorinated building blocks for screening against challenging biological targets.

Agrochemical Discovery: Designing New Herbicides with Improved Foliar Uptake

In the development of new crop protection agents, the polarity and lipophilicity balance is crucial for foliar adhesion and uptake. The 3-methyl group on 3-Methyl-alpha-(trifluoromethyl)pyridine-2-methanol modulates this balance, offering a distinct property profile compared to simpler pyridine methanols . As a synthetic handle, the hydroxymethyl group can be derivatized (e.g., to esters, ethers) to fine-tune these properties. Using this specific building block allows an agrochemical chemist to systematically optimize the physicochemical properties of a new herbicide candidate, a process that would be confounded by the different polarity and steric profile of a regioisomeric or de-methyl analog.

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